REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][C:14]1[C:15]([C:24]([O:26]C)=O)=[CH:16][C:17]([O:20][CH:21]([CH3:23])[CH3:22])=[N:18][CH:19]=1.O.NN>CCO>[CH3:22][CH:21]([O:20][C:17]1[CH:16]=[C:15]2[C:14]([CH2:13][CH2:12][NH:3][C:24]2=[O:26])=[CH:19][N:18]=1)[CH3:23] |f:1.2|
|
Name
|
methyl 5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-(propan-2-yloxy)pyridine-4-carboxylate
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCC=1C(=CC(=NC1)OC(C)C)C(=O)OC
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the white solids collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
|
ADDITION
|
Details
|
H2O (25 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (3×25 mL) The combined organic layers
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (0-80% ethyl acetate/heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC1=NC=C2CCNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 337 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |